Pyribencarb

Vue d'ensemble

Description

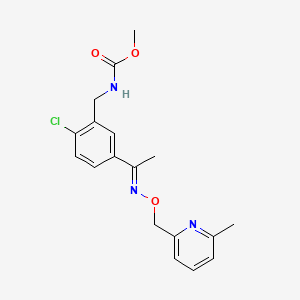

Le Pyribencarb est un nouveau fongicide de type benzylcarbamate qui présente une activité à large spectre contre divers champignons pathogènes des plantes. Il est particulièrement efficace contre la moisissure grise causée par Botrytis cinerea et la pourriture des tiges causée par Sclerotinia sclerotiorum . Le nom chimique du this compound est {2-chloro-5-[(1E)-1-(6-méthyl-2-pyridylméthoxyimino)éthyl]benzyl}carbamate de méthyle .

Applications De Recherche Scientifique

Pyribencarb has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying benzylcarbamate-type fungicides.

Biology: Investigated for its effects on fungal pathogens and plant diseases.

Medicine: Explored for potential therapeutic applications due to its antifungal properties.

Industry: Utilized in agricultural practices to control fungal infections in crops.

Mécanisme D'action

Target of Action

Pyribencarb is a novel benzylcarbamate-type fungicide . The primary target of this compound is cytochrome b of complex III in the electron transport system of the respiratory chain . This target plays a crucial role in the electron transport system of fungi, plants, rats, and carp .

Mode of Action

This compound interacts with its target, cytochrome b, by potently inhibiting succinate-cytochrome c reductase (SCR) activities of Botrytis cinerea (cucumber gray mold), Corynespora cassiicola (leaf spot), and decylubiquinol-cytochrome c reductase (UCR) activity of B. cinerea . It inhibits the UCR of B. cinerea in an uncompetitive manner with respect to decylubiquinol . This mode of action is similar to strobilurin fungicides .

Biochemical Pathways

The inhibition of cytochrome b by this compound affects the electron transport system of the respiratory chain . This results in the disruption of the normal biochemical pathways in the fungi, leading to their death .

Pharmacokinetics

It’s known that the inhibitory potency of this compound on scr activities of plants, rats, and carp is relatively weak compared with that of strobilurin fungicides . This suggests that this compound may have different bioavailability and distribution characteristics in these organisms.

Result of Action

The molecular and cellular effects of this compound’s action result in the potent inhibition of the electron transport system in fungi . This leads to the death of a wide range of plant pathogenic fungi, especially gray mold caused by Botrytis cinerea and stem rot caused by Sclerotinia sclerotirum .

Action Environment

This suggests that the efficacy and stability of this compound may be influenced by the presence of resistant strains in the environment .

Analyse Biochimique

Biochemical Properties

Pyribencarb plays a crucial role in biochemical reactions by targeting cytochrome b of complex III in the electron transport system of the respiratory chain . It acts as a quinone outside inhibitor (QoI), disrupting mitochondrial respiration by binding to the Qo site of the cytochrome bc1 enzyme complex . This interaction inhibits the synthesis of ATP in fungal cells, preventing electron transmission between cytochrome b and cytochrome c1 . This compound’s inhibitory effects on the succinate-cytochrome c reductase activities of plants, rats, and carp are relatively weak compared to strobilurin fungicides, indicating its superior selectivity and selective toxicity .

Cellular Effects

This compound significantly impacts various types of cells and cellular processes. In fungal cells, it increases exopolysaccharide content and reduces cell membrane permeability and oxalic acid content . These changes lead to contorted hyphae and increased offshoots in Sclerotinia sclerotiorum . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting the electron transport system, ultimately disrupting ATP synthesis and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the Qo site of the cytochrome bc1 enzyme complex (complex III) in the electron transport system . This binding interrupts mitochondrial respiration, inhibiting ATP synthesis in fungal cells . The compound’s unique binding site on cytochrome b differentiates it from other strobilurin fungicides, allowing it to inhibit strobilurin-resistant strains of fungi . This compound’s molecular docking studies reveal binding energies that further elucidate its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound’s effects change over time. The compound exhibits stability and maintains its inhibitory potency against cytochrome b enzyme in QoI-resistant strains of Botrytis cinerea . Long-term studies indicate that this compound provides adequate control in field experiments where QoI-resistant strains exist . The extent of sensitivity reduction in QoI-resistant strains to this compound is lower than to other QoI fungicides .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower concentrations, this compound significantly increases exopolysaccharide content and reduces cell membrane permeability and oxalic acid content in Sclerotinia sclerotiorum

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with cytochrome b of complex III in the electron transport system . It inhibits the succinate-cytochrome c reductase activities, affecting metabolic flux and metabolite levels in fungal cells . The compound’s role as a mitochondrial cytochrome-bc1 complex inhibitor highlights its impact on cellular respiration and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by interacting with specific transporters and binding proteins . Its localization and accumulation are influenced by its binding to the Qo site of the cytochrome bc1 enzyme complex . This interaction ensures that this compound effectively disrupts mitochondrial respiration in target fungal cells .

Subcellular Localization

This compound’s subcellular localization is primarily within the mitochondria, where it targets the cytochrome bc1 enzyme complex . This localization is crucial for its activity and function as a quinone outside inhibitor. The compound’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its effectiveness in inhibiting mitochondrial respiration .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Pyribencarb est synthétisé par un processus en plusieurs étapes impliquant la réaction de la 2-chloro-5-[(1E)-1-(6-méthyl-2-pyridylméthoxyimino)éthyl]benzylamine avec le chloroformiate de méthyle . Les conditions de réaction impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité.

Méthodes de production industrielle : La production industrielle du this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend des étapes de purification telles que la cristallisation et la filtration pour obtenir le produit final sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions : Le Pyribencarb subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former des oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir le this compound en ses formes réduites.

Substitution : Le this compound peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs comme les halogènes et les nucléophiles.

Produits majeurs : Les produits majeurs formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des oxydes, tandis que les réactions de substitution peuvent produire divers dérivés substitués .

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour l'étude des fongicides de type benzylcarbamate.

Biologie : Investigué pour ses effets sur les champignons pathogènes et les maladies des plantes.

Médecine : Exploré pour des applications thérapeutiques potentielles en raison de ses propriétés antifongiques.

Industrie : Utilisé dans les pratiques agricoles pour lutter contre les infections fongiques dans les cultures.

5. Mécanisme d'action

Le this compound exerce ses effets en inhibant l'enzyme cytochrome b du complexe III dans le système de transport d'électrons de la chaîne respiratoire . Cette inhibition perturbe la respiration mitochondriale, conduisant à l'arrêt de la synthèse de l'ATP dans les cellules fongiques. La cible moléculaire du this compound est le complexe cytochrome bc1, où il se lie au site Qo, empêchant le transfert d'électrons entre le cytochrome b et le cytochrome c1 .

Comparaison Avec Des Composés Similaires

Le Pyribencarb est unique parmi les fongicides en raison de sa structure de benzylcarbamate, qui le distingue des autres fongicides tels que les strobilurines . Des composés similaires comprennent :

Strobilurines : Ces fongicides inhibent également la respiration mitochondriale mais ont une structure chimique différente.

Benzimidazoles : Une autre classe de fongicides avec un mode d'action différent.

Dicarboximides : Des fongicides qui ciblent différentes voies dans les cellules fongiques.

Les propriétés uniques du this compound, telles que sa sélectivité et son efficacité contre les souches résistantes, en font un ajout précieux à l'arsenal des fongicides utilisés en agriculture .

Propriétés

IUPAC Name |

methyl N-[[2-chloro-5-[C-methyl-N-[(6-methylpyridin-2-yl)methoxy]carbonimidoyl]phenyl]methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O3/c1-12-5-4-6-16(21-12)11-25-22-13(2)14-7-8-17(19)15(9-14)10-20-18(23)24-3/h4-9H,10-11H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFYLQMIDWBKRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)CON=C(C)C2=CC(=C(C=C2)Cl)CNC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

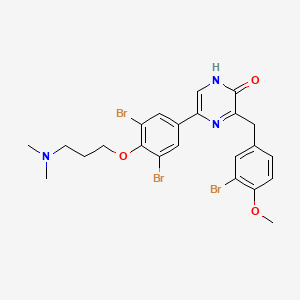

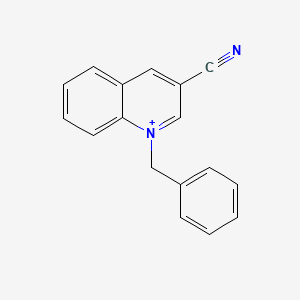

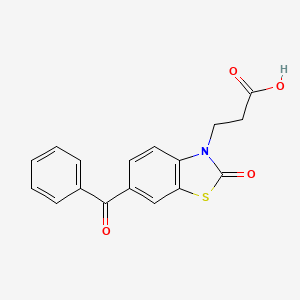

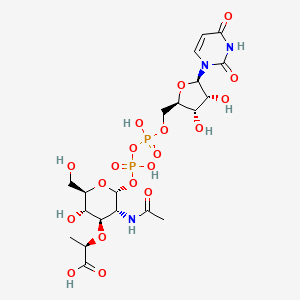

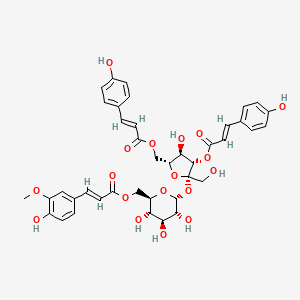

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.